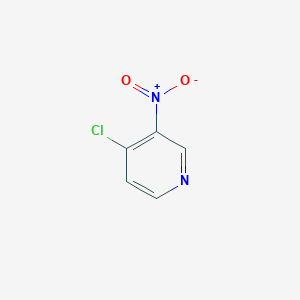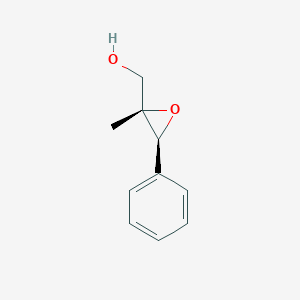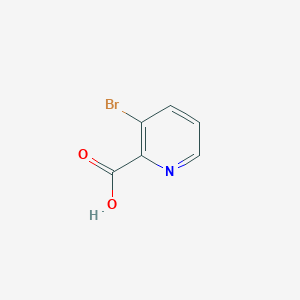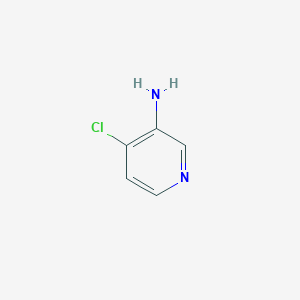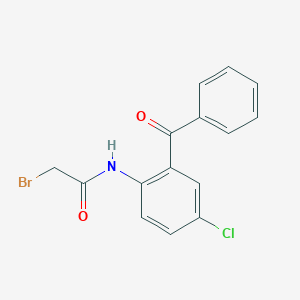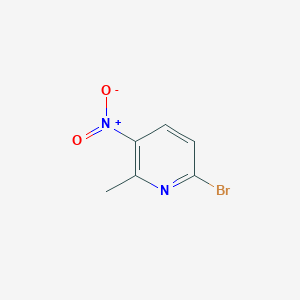
2-Propyl-2,4-pentadienoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 2-Propyl-2,4-pentadienoic acid involves detailed chemical pathways, including the use of catalysis and specific reactants to achieve desired molecular structures. For instance, the practical synthesis of related biphenyl derivatives highlights methodologies that could be adapted for synthesizing 2-Propyl-2,4-pentadienoic acid derivatives, emphasizing the role of cross-coupling reactions and the importance of selecting appropriate catalysts and conditions for high-yield and purity outcomes (Qiu et al., 2009).
Molecular Structure Analysis
Analyzing the molecular structure of compounds similar to 2-Propyl-2,4-pentadienoic acid reveals the significance of functional groups and molecular geometry in determining chemical reactivity and physical properties. Studies on the coordination chemistry and structural properties of related molecules provide insights into how variations in structure affect compound stability and reactivity (Girma et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving compounds analogous to 2-Propyl-2,4-pentadienoic acid illustrate the diverse reactivity patterns these substances can exhibit. For example, research on the functionalisation of saturated C-H bonds with metalloporphyrin catalysts offers valuable perspectives on potential chemical transformations relevant to modifying or synthesizing derivatives of 2-Propyl-2,4-pentadienoic acid, showcasing the importance of catalyst selection for achieving specific reaction outcomes (Che et al., 2011).
Physical Properties Analysis
The physical properties of compounds related to 2-Propyl-2,4-pentadienoic acid, such as solubility, melting point, and stability, are crucial for practical applications. Research into the properties of structurally related molecules can provide a foundation for understanding how structural variations influence these physical characteristics and their implications for storage, handling, and application in various contexts.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical species, and stability under various conditions, are essential for predicting the behavior of 2-Propyl-2,4-pentadienoic acid in reactions and applications. Studies on related compounds, such as their bioactivities and interaction with metals, help elucidate these chemical properties and their potential impact on human health and the environment (Islam et al., 2017).
Scientific Research Applications
1. Control of Astrocytic Ca2+ Signaling
- Application Summary : This research focuses on the role of astrocytic Ca2+ signaling in the modulation of neuronal function. The study investigates the participation of nitric oxide (NO) in astrocytic Ca2+ signaling initiated by stimulation of metabotropic glutamate receptors (mGluR) in primary cultures of astrocytes from rat brain cortex .
- Methods of Application : Astrocytes were stimulated with glutamate or t-ACPD and NO-dependent changes in [Ca2+] i and ATP release were evaluated. The activity of Cx43 hemichannels, Panx-1 channels, and CALHM1 channels was also analyzed .
- Results : The study found that activation of CALHM1 channels through NO-mediated S-nitrosylation in astrocytes in vitro is critical for the generation of glutamate-initiated astrocytic Ca2+ signaling .
2. Nucleic Acid Based Therapeutic Delivery System
- Application Summary : This research provides an overview of nucleic acid-based therapeutic delivery systems, which are used for the treatment of various diseases by altering or replacing genes, or by treating diseases caused by the absence or abnormal genes .
- Methods of Application : The system uses several methods for treating various diseases like RNA interference (RNAi), gene therapy, and Antisense Oligonucleotide techniques .
- Results : The pharmaceutical and biotechnology industries produce a large variety of drugs based on nucleic acid. Many oligonucleotides and RNA interference (RNAi) drugs are under clinical trials of Phase- III .
3. Therapeutic Drug Monitoring
- Application Summary : This research focuses on the therapeutic drug monitoring of valproic acid (VPA) and its clinically relevant metabolites (4-ene-VPA, 2,4-diene-VPA and 2-ene-VPA) in human serum .
- Methods of Application : A specific and sensitive Ultra-high Performance Liquid Chromatography-tandem Mass spectrometry (UHPLC-MS/MS) method was developed for the simultaneous determination of the concentrations of VPA and its metabolites .
- Results : The assay method was successfully applied to monitor the concentration of VPA and its three metabolites in epileptic patients. The UHPLC-MS/MS method demonstrated a good analytical performance essential for therapeutic drug monitoring, which would potentially lead to clinically relevant improvements in VPA dosage and patient management .
4. Knoevenagel Reaction
- Application Summary : The Knoevenagel reaction is widely used for C=C bond formation. The product obtained is an α,β-unsaturated compound which is mostly used as an intermediate in the formation of natural products, therapeutic agents, adequate chemicals, polymers having different functional groups, insecticides and pesticides .
- Methods of Application : The Knoevenagel reaction is based on nucleophilic addition, in which an active hydrogen compound is added to a carbonyl compound followed by the removal of water. The product obtained is an α,β-unsaturated ketone .
- Results : The Knoevenagel reaction has found considerable success in the area of condensation, easy work-up, and easy recyclability .
5. Effects on Oxidative Stress
- Application Summary : This research investigates the effects of Valproic Acid (VPA) on oxidative stress, mitochondrial membrane potential, and cytotoxicity in glutathione-depleted rat hepatocytes .
- Methods of Application : The study involved the treatment of freshly isolated rat hepatocytes with VPA and the measurement of oxidative stress levels, mitochondrial membrane potential, and cell viability .
- Results : The study found that acute treatment of freshly isolated rat hepatocytes with VPA resulted in oxidative stress, which occurred in the absence of cytotoxicity. It was also found that glutathione confers protection to hepatocytes against mitochondrial damage by VPA .
6. Inhibition of Glycogen and RNA Ribose Turnover
- Application Summary : This research focuses on the effects of a single VPA treatment on glycogen and RNA ribose turnover, as well as glucose-derived cholesterol synthesis in the liver .
- Methods of Application : The study involved the treatment of female CD-1 mice with VPA and the subsequent injection of [U-13C]-D-glucose. The 13C isotopomers of glycogen glucose and RNA ribose in liver, kidney, and brain tissue were determined .
- Results : The study found that a single VPA treatment inhibits glycogen and RNA ribose turnover while disrupting glucose-derived cholesterol synthesis in the liver .
Safety And Hazards
When handling 2-Propyl-2,4-pentadienoic acid, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place. Store in freezer. Protect from direct sunlight .
Future Directions
properties
IUPAC Name |
(2E)-2-propylpenta-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-5-7(6-4-2)8(9)10/h3,5H,1,4,6H2,2H3,(H,9,10)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUILWXIBBZVJDU-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\C=C)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyl-2,4-pentadienoic acid | |
CAS RN |
72010-18-5 | |
| Record name | 2-Propyl-2,4-pentadienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072010185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



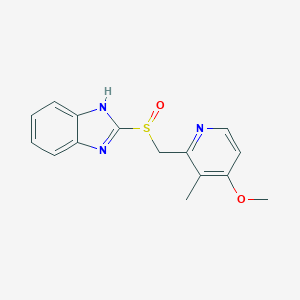
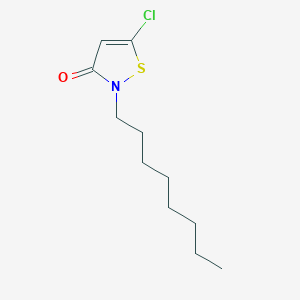
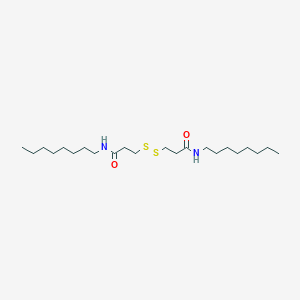
![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)



